molecular formula C18H30O4 B021660 (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid CAS No. 111004-08-1

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid

Cat. No. B021660
M. Wt: 310.4 g/mol
InChI Key: RWKJTIHNYSIIHW-CUHSZNQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of hydroperoxy fatty acids like (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid generally involves enzymatic pathways, primarily through the action of lipoxygenase enzymes on polyunsaturated fatty acids. These enzymes introduce a hydroperoxy group into the fatty acid chains, resulting in the formation of hydroperoxy derivatives (Sadeghian & Jabbari, 2016).

Molecular Structure Analysis

The molecular structure of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid features a long chain fatty acid with three double bonds (at positions 10, 12, and 15) and a hydroperoxy group at the ninth carbon. This structure is significant for its biological activity, influencing its role in cellular signaling pathways and inflammatory responses.

Chemical Reactions and Properties

Hydroperoxy fatty acids undergo various chemical reactions, including reduction to hydroxy fatty acids, rearrangement, and participation in the synthesis of complex lipid mediators. These reactions are essential for the bioactivity of these molecules in physiological and pathophysiological processes.

Physical Properties Analysis

The physical properties of hydroperoxy fatty acids like (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid are influenced by their molecular structure. The presence of the hydroperoxy group and polyunsaturated bonds affects their solubility, stability, and interaction with biological membranes.

Chemical Properties Analysis

The chemical properties of hydroperoxy fatty acids, including their reactivity and the role in biosynthetic pathways of lipid mediators, are pivotal. They act as precursors in the formation of various signaling compounds, demonstrating significant biological activities across different systems (Sadeghian & Jabbari, 2016).

Scientific Research Applications

  • Biological Roles in Organisms : Hydroxy-octadeca-10E,12Z,15Z-trienoic acids are found to be esterified to phospholipids in Hydra vulgaris, suggesting their role as a reservoir for bioactive compounds (Marzo et al., 1996).

  • Lipid Peroxidation : This compound plays a crucial role in lipid peroxidation processes. For instance, 13-Hydroperoxyoctadeca-9,11,15-trienoic acid is vital in the amplification of lipid peroxidation by polyunsaturated fatty acid hydroperoxides (Wilcox & Marnett, 1993).

  • Plant Stress Metabolites : Efficient synthesis of related compounds like 9-oxo-10E,12Z,15Z-octadecatrienoic acids is significant for studying stress metabolites in wounded plants (Koch, Hoskovec, & Boland, 2002).

  • Applications in Agriculture and Medicine : The 9S,12S,13S-THOE isomer shows potential as a plant signaling pathway agent, fungicide in rice blast disease, and as an antiviral compound (Garbe, Hübke, & Tressl, 2005).

  • Aromatase Inhibition : (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid, found in the roots of Urtica dioica, acts as an aromatase inhibitor (Kraus, Spiteller, & Bartsch, 1991).

  • Cell Migration Inhibition : 9S-HODE, a related compound, inhibits cell migration in cultured porcine aortic endothelial cells and human mononuclear cells (Pankonin et al., 1988).

  • Markers for Lipid Peroxidation : Compounds like 9-HODE and 13-HODE, related to this acid, are stable hydroxy acids enriched in lipid peroxidation processes and serve as excellent markers for such processes (Spiteller & Spiteller, 1997).

  • Biomimetic Models : Thermal conversions of trimethylsilyl peroxides of fatty acids like this compound provide models for enzymatic conversions and generate oxylipin derivatives useful in GC-MS studies (Grechkin, Mukhtarova, & Hamberg, 2005).

properties

IUPAC Name

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKJTIHNYSIIHW-MEBVTJQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180640
Record name (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid

CAS RN

111004-08-1
Record name (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111004-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroperoxy-10,12,15-octadecatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 2
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 3
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 4
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 5
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Reactant of Route 6
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid

Citations

For This Compound
3
Citations
KM Berg-Falloure, MV Kolomiets - Plants, 2023 - mdpi.com
Plants produce an array of oxylipins implicated in defense responses against various stresses, with about 600 oxylipins identified in plants to date. Most known oxylipins are the …
Number of citations: 3 www.mdpi.com
A Copie, A Brash, N Tijet, I Whitehead - herbal-organic.com
The present invention provides a fatty acid lyase, wherein the activity of the lyase for 9-hydroperoxide substrates is greater than the activity for 13-hydroperoxide substrates and wherein …
Number of citations: 0 www.herbal-organic.com
H Zhang, G Chen, S Lü, L Zhang, M Guo - Insects, 2021 - mdpi.com
Simple Summary Odontotermes formosanus (Shiraki) (O. formosanus) and Plutella xylostella (Linnaeus) (P. xylostella) are common industrial and agricultural pests with a wide …
Number of citations: 5 www.mdpi.com

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